Sunitinib’s prolonged half-life and tissue accumulation often cause hemorrhagic toxicities that bias chronic oncology models. Famitinib, a rationally optimized multi-targeted TKI, overcomes these limitations with a shorter half-life and reduced accumulation, ensuring cleaner survival data and a wider therapeutic window. • VEGFR2 IC50 4.7 nM - enables low-dose, high-efficacy regimens. • >85% tumor suppression in gastric cancer, GIST, and colorectal cancer xenografts. • 40.9% oral bioavailability in rats for predictable PBPK calibration. Verified purity, ready for shipment.
Famitinib is a highly potent, multi-targeted receptor tyrosine kinase (RTK) inhibitor structurally optimized from the Sunitinib scaffold. It is primarily procured for its selective inhibition of VEGFR2, c-Kit, and PDGFRβ in preclinical oncology and pharmacokinetic modeling. While structurally related to Sunitinib, Famitinib is engineered to deliver enhanced target affinity alongside a significantly modified pharmacokinetic profile, including a shorter half-life and reduced tissue accumulation. These properties make it a critical baseline material for researchers and formulators requiring a high-potency, low-toxicity TKI standard for advanced solid tumor models, outperforming older-generation analogs in both predictability and therapeutic window[1].
Substituting Famitinib with its closest structural analog, Sunitinib, or broader TKIs like Imatinib, introduces significant experimental and developmental risks. Sunitinib exhibits a prolonged half-life and high in vivo accumulation over standard 28-day dosing cycles, which frequently results in dose-limiting toxicities such as hemorrhagic events that confound long-term survival data in animal models[1]. Furthermore, Sunitinib's lower binding affinity for critical angiogenic targets like VEGFR2 necessitates higher systemic doses to achieve equivalent pathway suppression. For procurement teams supporting chronic dosing studies, pharmacokinetic modeling, or the development of therapies for refractory gastrointestinal stromal tumors (GIST), utilizing Famitinib ensures a wider therapeutic window and prevents the cumulative toxicity artifacts inherent to earlier-generation TKIs [2].
In direct biochemical assays, Famitinib demonstrates an IC50 of 4.7 nM against VEGFR2, representing a substantial potency advantage over the structural analog Sunitinib, which exhibits an IC50 of 80 nM for the same target[1]. This ~17-fold increase in target affinity allows for robust anti-angiogenic pathway suppression at significantly lower molar concentrations.
| Evidence Dimension | VEGFR2 Kinase Inhibition (IC50) |
| Target Compound Data | Famitinib: 4.7 nM |
| Comparator Or Baseline | Sunitinib: 80 nM |
| Quantified Difference | ~17-fold higher potency for Famitinib |
| Conditions | In vitro kinase inhibition assay |
Enables researchers to achieve complete target saturation at lower doses, minimizing off-target receptor binding and reducing the required active pharmaceutical ingredient (API) load in formulation development.
Chronic dosing studies reveal that Famitinib possesses a shorter half-life (approximately 9.5 hours in humans) compared to Sunitinib. After 28 days of continuous administration, the degree of in vivo accumulation for Famitinib is significantly lower than that of Sunitinib [1]. This optimized clearance profile directly correlates with a reduction in cumulative dose-limiting toxicities, such as severe hemorrhagic events, which frequently disrupt long-term preclinical efficacy studies using older TKIs.
| Evidence Dimension | In Vivo Drug Accumulation (28-day continuous dosing) |
| Target Compound Data | Famitinib: Low accumulation, half-life ~9.5 h |
| Comparator Or Baseline | Sunitinib: High accumulation, prolonged half-life |
| Quantified Difference | Significantly reduced systemic accumulation and toxicity for Famitinib |
| Conditions | In vivo pharmacokinetic monitoring over 28 days |
Provides a more predictable and stable pharmacokinetic baseline for chronic dosing models, ensuring that animal survival data is driven by efficacy rather than confounded by cumulative drug toxicity.
When evaluated in BGC-823 gastric cancer xenograft models, Famitinib achieved a tumor growth inhibition rate exceeding 85%. This level of suppression significantly outperforms standard chemotherapeutic baselines such as 5-fluorouracil, cisplatin, and paclitaxel [1]. Furthermore, animal studies confirm that Famitinib achieves this high potency at considerably lower therapeutic doses than Sunitinib, validating its enhanced structural design.
| Evidence Dimension | In Vivo Tumor Growth Inhibition |
| Target Compound Data | Famitinib: >85% inhibition |
| Comparator Or Baseline | Standard chemotherapeutics (5-FU, cisplatin): <85% inhibition |
| Quantified Difference | Superior tumor suppression at lower therapeutic doses |
| Conditions | BGC-823 gastric cancer xenograft model |
Establishes Famitinib as a highly reliable positive control for evaluating novel anti-angiogenic compounds in aggressive solid tumor models.
Due to its >85% tumor inhibition and low accumulation, Famitinib is the preferred TKI standard for in vivo models of gastric cancer, GIST, and metastatic colorectal cancer, particularly where Sunitinib resistance or toxicity limits study duration [1].
With a well-characterized moderate bioavailability (40.9% in rats) and a predictable metabolism-driven clearance profile, Famitinib serves as an excellent reference compound for calibrating physiologically based pharmacokinetic (PBPK) models during novel drug development [2].
The ultra-low IC50 (4.7 nM) against VEGFR2 allows formulators to design low-dose, high-potency targeted delivery systems (e.g., nanoparticles or localized depots) where minimizing the API payload is critical for physical stability and release kinetics [3].